molecular formula C8H18O B1202549 1-Ethoxyhexane CAS No. 5756-43-4

1-Ethoxyhexane

Cat. No.: B1202549
CAS No.: 5756-43-4
M. Wt: 130.23 g/mol
InChI Key: ZXHQLEQLZPJIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxyhexane is an organic compound with the molecular formula C8H18O. It is a type of ether, specifically an alkyl ether, where an ethoxy group (C2H5O-) is attached to a hexane chain. This compound is known for its applications in various fields due to its chemical properties.

Safety and Hazards

Safety data for 1-Ethoxyhexane suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

1-Ethoxyhexane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. For this compound, the reaction involves hexyl bromide and sodium ethoxide under suitable conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-Ethoxyhexane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for cleavage and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxyhexane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxyhexane involves its interaction with other molecules through its ethoxy group. This interaction can lead to various chemical transformations, depending on the conditions and reagents present. The molecular targets and pathways involved are primarily dictated by the type of reaction it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

1-Ethoxyhexane can be compared with other similar ethers, such as:

    Diethyl ether (C4H10O): Known for its use as an anesthetic and solvent, diethyl ether has a shorter carbon chain compared to this compound.

    Hexyl ether (C12H26O): This compound has a longer carbon chain and different physical properties compared to this compound.

    Methoxyhexane (C7H16O): Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

1-ethoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQLEQLZPJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871145
Record name 1-Ethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5756-43-4, 70879-83-3
Record name Hexane, 1-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-10, ethoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-10, ethoxylated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C6-10, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxyhexane
Reactant of Route 2
Reactant of Route 2
1-Ethoxyhexane
Reactant of Route 3
1-Ethoxyhexane
Reactant of Route 4
Reactant of Route 4
1-Ethoxyhexane
Reactant of Route 5
1-Ethoxyhexane
Reactant of Route 6
Reactant of Route 6
1-Ethoxyhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.